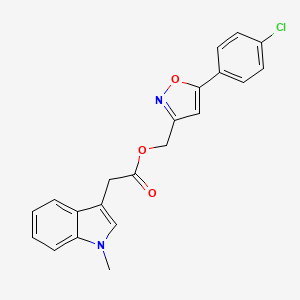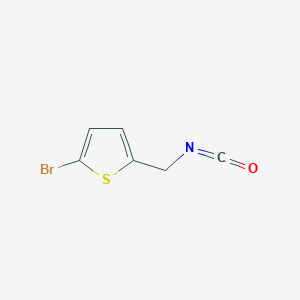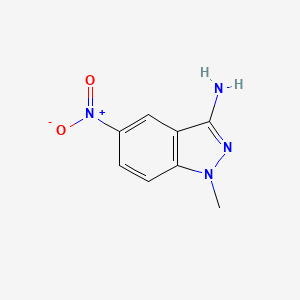
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea, also known as DMTU, is a chemical compound that has gained popularity in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Reactivity and Spectroscopic Characterization
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea, along with other imidazole derivatives, has been studied for its specific spectroscopic and reactive properties. These studies utilize experimental and computational approaches to understand the molecular dynamics and reactivity based on molecular orbital theory, molecular electrostatic potential, and other factors. The research suggests potential applications in understanding electrophilic attack sites and interactions with biological molecules, such as antihypertensive protein hydrolase, indicating its relevance in the design of bioactive molecules and materials with specific properties (Hossain et al., 2018).
Antimicrobial Activity
The synthesis of novel imidazole ureas/carboxamides containing dioxaphospholanes has been explored, demonstrating the potential antimicrobial evaluation of these compounds. This research highlights the broad spectrum of applications for these derivatives in antimicrobial treatments, showcasing the compound's utility beyond its basic chemical properties (Rani et al., 2014).
Luminescence Sensing
Lanthanide metal-organic frameworks incorporating dimethylphenyl imidazole dicarboxylate compounds exhibit selective sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensing. This property could be utilized in the development of new sensors for environmental monitoring, food safety, and biomedical diagnostics (Shi et al., 2015).
Corrosion Inhibition
Research on the corrosion behavior of mild steel in acidic solutions containing organic compounds related to this compound demonstrates its effectiveness as a corrosion inhibitor. These findings have implications for the protection of industrial equipment and infrastructure, suggesting a practical application in materials science and engineering (Bahrami & Hosseini, 2012).
Photochromism in Dimers
The synthesis of dimers from derivatives similar to this compound and their photochromic properties in solution upon irradiation present another interesting aspect of their application. These properties could be harnessed in the development of photoresponsive materials for use in optical data storage, smart windows, and photo-switchable devices (Bai et al., 2010).
Propriétés
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-4-7-15(10-13(12)2)24-17(21-22-23-24)11-19-18(25)20-14-5-8-16(26-3)9-6-14/h4-10H,11H2,1-3H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKBVGIYXVETEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2986072.png)




![1-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2986081.png)


![N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2986086.png)
![N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2986087.png)
![7-Fluoro-2-methyl-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2986090.png)